molecular formula C22H17FN2O4S B14944879 Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate

Cat. No.: B14944879
M. Wt: 424.4 g/mol
InChI Key: JTXAQSFVPSIABI-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the fluorophenyl group, and the attachment of the furan ring. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This step often involves the use of fluorinated reagents and may require palladium-catalyzed cross-coupling reactions.

    Attachment of Furan Ring: The furan ring can be introduced through various methods, including cyclization reactions or the use of furan-containing starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate is unique due to its combination of a quinazolinone core, a fluorophenyl group, and a furan ring. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C22H17FN2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 5-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-2-methylfuran-3-carboxylate

InChI

InChI=1S/C22H17FN2O4S/c1-13-18(21(27)28-2)11-16(29-13)12-30-22-24-19-6-4-3-5-17(19)20(26)25(22)15-9-7-14(23)8-10-15/h3-11H,12H2,1-2H3

InChI Key

JTXAQSFVPSIABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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